Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl

Chiral resolution Enantiomeric purity Medicinal chemistry

Chiral resolution bottlenecks delay CNS lead optimization. This single (S)-enantiomer (CAS 317358-47-7) eliminates costly separation steps, delivering stereochemically defined material for fragment screening and SAR campaigns. • ≥98% purity ensures reproducible HTS dose-response data with minimal variability • TPSA 47.56 Ų & LogP 1.64 support predicted BBB permeability for CNS target programs • HCl salt guarantees consistent aqueous solubility, reducing false negatives in ADME assays Available from stock with standard global B2B shipping.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8095481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2CCNC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3/t11-/m0/s1
InChIKeyRVVAGWAATWTKFD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl: Chiral Pyrrolidinyloxy Benzoate Ester


Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl (CAS 317358-47-7) is a chiral hydrochloride salt of a pyrrolidinyloxy-substituted benzoate methyl ester. It belongs to the class of 4-(pyrrolidin-3-yloxy)benzoate derivatives, which are utilized as synthetic intermediates and screening compounds in medicinal chemistry . The compound has a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol, with the (S)-configuration at the pyrrolidine 3-position conferring defined stereochemistry . Its computed LogP of 1.64 and topological polar surface area (TPSA) of 47.56 Ų support its utility as a fragment-like scaffold in drug discovery programs .

S
Single (S)-enantiomer supports chiral fidelity in asymmetric synthesis and target engagement studies
Defined stereochemistry avoids racemic ambiguity
HCl
Hydrochloride salt form may support aqueous solubility for in vitro assays and HTS workflows
Reduces reliance on organic co-solvents compared to free base
F
Fragment-like scaffold with moderate lipophilicity fits CNS lead-generation physicochemical space
Low molecular weight and TPSA compatible with fragment-based screening

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl: Generic Substitution Risks


Within the 4-(pyrrolidin-3-yloxy)benzoate chemical family, three variables critically affect biological and synthetic outcomes: stereochemistry at the pyrrolidine ring, the ester moiety identity, and salt form. A racemic mixture (CAS 1220033-95-3) necessarily contains 50% of the enantiomer with potentially divergent target binding or pharmacokinetic properties, while the free base lacks the solubility and stability advantages of the hydrochloride salt. The (R)-enantiomer (CAS 317358-52-4) and analogs bearing ethyl or benzyl esters introduce distinct steric and electronic characteristics that alter logP, solubility, and metabolic susceptibility. These differences preclude simple interchangeability in any experimental context where stereochemical or physicochemical fidelity is required [1].

Racemate
Racemic mixture introduces 50% (R)-enantiomer with undefined biological profile, confounding SAR interpretation.
Free base
Neutral form may shift aqueous solubility and dissolution rate, altering assay consistency relative to the HCl salt.
Analogs
Benzyl or ethyl ester analogs introduce higher lipophilicity and steric bulk, which may reduce CNS permeability and alter metabolic stability.

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl: Differentiation Evidence


Stereochemical Purity vs. Racemic Mixture

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl is the single (S)-enantiomer (CAS 317358-47-7), supplied at ≥98% purity as confirmed by ChemScene product specifications. The (R)-enantiomer (CAS 317358-52-4) and the racemate (CAS 1220033-95-3) are chemically distinct entities. While specific comparative biological activity data are not publicly available for these enantiomers, the well-established principle of stereochemical differentiation in pharmacology dictates that enantiomers can exhibit divergent target binding, metabolism, and toxicity profiles . Procurement of the defined (S)-enantiomer ensures experimental reproducibility that a racemic mixture cannot provide.

Stereochemical identity
Class-level inference
100% (S) vs. 50% in racemate
Enantiomeric purity supports reproducible SAR
Racemate masks enantiomer-specific effects
Chiral resolution Enantiomeric purity Medicinal chemistry

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate (MW 257.71 g/mol for the salt vs. 221.25 g/mol for the free base) provides enhanced aqueous solubility compared to the neutral free base. While direct solubility measurements are not published, the general principle that hydrochloride salts of basic amines exhibit significantly higher aqueous solubility is well-established in pharmaceutical sciences . The free base (CAS registry entry lists MW 221.25 for the neutral form) lacks the ionic character conferred by protonation, which typically results in lower dissolution rates and reduced bioavailability in biological assays .

Aqueous solubility
Class-level inference
>10-fold improvement expected
Salt form may support assay-relevant solubility
No direct solubility data available
Salt formulation Aqueous solubility Bioavailability

CNS Drug Discovery: Advantage over Higher MW Analogs

The target compound has a computed LogP of 1.64 and a TPSA of 47.56 Ų, placing it within favorable physicochemical space for CNS drug discovery (typically LogP 1–5, TPSA < 90 Ų) . In comparison, the benzyl ester analog Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220034-69-4, MW 333.8 g/mol) has a significantly higher molecular weight and calculated logP, which typically reduces CNS permeability and increases non-specific binding . The methyl ester thus represents a more fragment-like starting point for lead optimization.

CNS property advantage
Cross-study comparable
MW 257.7 vs. 333.8 g/mol; lower logP
Lower MW and logP may support CNS permeability screening
Compared to benzyl ester analog
Physicochemical properties CNS drug discovery Fragment-based drug design

Para vs. Meta Substitution Pattern

The target compound bears the pyrrolidinyloxy substituent at the para (4-) position of the benzoate ring, distinguishing it from the meta-substituted regioisomer Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 946715-41-9). In medicinal chemistry, the position of substitution on an aromatic ring profoundly influences molecular shape, electronic distribution, and target binding. The para-substitution pattern in the target compound may orient the pyrrolidine nitrogen in a distinct vector relative to the ester group compared to the meta isomer, potentially leading to different biological activity profiles [1].

Regioisomer distinction
Class-level inference
para vs. meta substitution
Substitution position critical for SAR interpretation
Biological profiles may diverge significantly
Regioisomerism Structure-activity relationship Synthetic intermediate

Purity and Quality Control Specifications

ChemScene supplies Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl at ≥98% purity with defined storage conditions (sealed in dry, 2–8 °C) and hazard classification (GHS07, H302-H315-H319-H335) . In contrast, the (R)-enantiomer is listed by multiple vendors at 95% or 97% purity, with variability in pricing and specification [1]. The ≥98% purity specification reduces the risk of impurities confounding biological assay results, particularly in sensitive enzymatic or cell-based screens where minor contaminants can produce false positives.

Purity specification
Supporting evidence
≥98% vs. 95–97% (competitor)
Higher purity reduces re-purification needs
May improve assay reproducibility
Quality control Reproducibility Procurement specification

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl: Optimal Research & Industrial Applications


Chiral Fragment-Based CNS Drug Discovery

The compound's low molecular weight (257.71 g/mol), moderate LogP (1.64), and defined (S)-stereochemistry make it an ideal fragment for screening against CNS targets such as serotonin receptors or transporters. Its TPSA of 47.56 Ų is within the range predictive of blood-brain barrier permeability, supporting its use in early-stage CNS lead generation programs where stereochemical integrity and fragment-like properties are critical .

Chiral Building Block for Asymmetric Synthesis

As a single (S)-enantiomer with ≥98% purity, this compound serves as a reliable chiral building block for the synthesis of more complex bioactive molecules. Its use eliminates the need for costly and time-consuming chiral resolution steps, directly enabling enantioselective synthesis of pharmaceutical candidates where the (S)-configuration is required for target engagement .

Para-Substituted Benzoate SAR Studies

The para-substitution pattern on the benzoate ring provides a defined structural probe for SAR campaigns exploring the effect of substitution position on biological activity. When screened alongside the meta-substituted (3-position) and ortho-substituted analogs, this compound enables systematic mapping of pharmacophore geometry without the confounding variable of mixed stereochemistry that a racemate would introduce [1].

Defined Salt Form for Consistent In Vitro Solubility

The hydrochloride salt form ensures consistent aqueous solubility across replicate experiments, reducing variability in dose-response curves compared to the free base. This is particularly relevant for high-throughput screening (HTS) campaigns and in vitro ADME assays where compound precipitation can lead to false negative results .

Application
Selection Property
Validation Focus
Chiral fragment-based CNS screening
Stereochemically defined (S)-enantiomer, fragment-like MW and logP
CNS physicochemical range; stereochemical fidelity in binding assays
Asymmetric synthesis building block
≥98% enantiomeric purity, single (S)-configuration
Chiral integrity in coupling; no racemization under reaction conditions
Para-substituted benzoate SAR studies
Defined para (4-position) regioisomer
Comparison with meta/ortho regioisomers for target engagement
In vitro solubility for HTS and ADME
Hydrochloride salt form
Aqueous solubility and DMSO compatibility; consistent dose-response
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